- Method for synthesizing imidazo[1,2-a]pyridine and imidazole derivatives, China, , ,

Cas no 933752-89-7 (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)

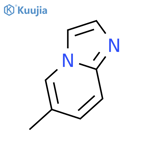

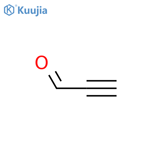

![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde structure](https://es.kuujia.com/scimg/cas/933752-89-7x500.png)

933752-89-7 structure

Nombre del producto:6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Número CAS:933752-89-7

MF:C9H8N2O

Megavatios:160.17262172699

MDL:MFCD09994344

CID:69564

PubChem ID:46738869

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

- 6-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde (ACI)

- SCHEMBL3707769

- DTXSID50674518

- AS-39590

- MFCD09994344

- CS-0081073

- 933752-89-7

- SY123370

- Z1198268063

- EN300-113243

- AKOS006310413

- DB-079546

- 6-methylH-imidazo[1,2-a]pyridine-3-carbaldehyde

-

- MDL: MFCD09994344

- Renchi: 1S/C9H8N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-6H,1H3

- Clave inchi: DFECGQLPNSSUAQ-UHFFFAOYSA-N

- Sonrisas: O=CC1N2C(C=CC(C)=C2)=NC=1

Atributos calculados

- Calidad precisa: 160.06400

- Masa isotópica única: 160.064

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 1

- Complejidad: 183

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 34.4A^2

- Xlogp3: 1.9

Propiedades experimentales

- Denso: 1.21

- PSA: 34.37000

- Logp: 1.45520

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Información de Seguridad

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM151397-5g |

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |

933752-89-7 | 95%+ | 5g |

$331 | 2024-07-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-300032-1 g |

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, |

933752-89-7 | 1g |

¥1,203.00 | 2023-07-11 | ||

| Enamine | EN300-113243-2.5g |

6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

933752-89-7 | 95% | 2.5g |

$176.0 | 2023-10-26 | |

| Apollo Scientific | OR909922-1g |

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |

933752-89-7 | 95% | 1g |

£93.00 | 2025-02-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188379-5g |

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |

933752-89-7 | 95% | 5g |

¥3171.90 | 2023-09-01 | |

| TRC | M236020-100mg |

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |

933752-89-7 | 100mg |

$ 150.00 | 2022-06-04 | ||

| TRC | M236020-500mg |

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |

933752-89-7 | 500mg |

$ 490.00 | 2022-06-04 | ||

| Chemenu | CM151397-5g |

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |

933752-89-7 | 95+% | 5g |

$712 | 2021-08-05 | |

| Chemenu | CM151397-1g |

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |

933752-89-7 | 95+% | 1g |

$204 | 2021-08-05 | |

| eNovation Chemicals LLC | Y0998825-10g |

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |

933752-89-7 | 95% | 10g |

$650 | 2024-08-02 |

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ; 14 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 100 °C

Referencia

- Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources, Organic Letters, 2017, 19(18), 4726-4729

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Tempo , Iodine pentoxide Solvents: Acetonitrile , Water ; 2 h, 80 °C

Referencia

- Preparation of formyl-substituted imidazopyridines, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ; 14 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referencia

- Copper-Catalyzed Intramolecular Dehydrogenative Aminooxygenation: Direct Access to Formyl-Substituted Aromatic N-Heterocycles, Angewandte Chemie, 2011, 50(25), 5678-5681

Métodos de producción 5

Condiciones de reacción

Referencia

- Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines, Current Chinese Science, 2023, 3(4), 309-319

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Acetic acid , Cupric acetate Solvents: Dimethyl sulfoxide ; 24 h, 120 °C

Referencia

- Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen, Chemical Communications (Cambridge, 2015, 51(10), 1823-1825

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Acetic acid , Iron chloride (FeCl3) Solvents: Dimethyl sulfoxide ; 12 h, 1 atm, 100 °C

Referencia

- Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as carbon source, Tetrahedron Letters, 2016, 57(34), 3870-3872

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Acetic acid , 2,2′-Bipyridine , Cuprous iodide Solvents: Dichloromethane ; 12 h, rt

Referencia

- Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines, Journal of Organic Chemistry, 2014, 79(22), 11209-11214

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: Acetonitrile ; 3 h, rt; 4 h, 85 °C; overnight, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9

Referencia

- Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) Inhibitors, Journal of Medicinal Chemistry, 2017, 60(21), 8781-8800

Métodos de producción 10

Condiciones de reacción

1.1 Solvents: Ethanol ; 12 h, reflux

Referencia

- Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors, Chinese Chemical Letters, 2015, 26(1), 118-120

Métodos de producción 11

Condiciones de reacción

1.1 Catalysts: Acetic acid Solvents: Dichloromethane ; 30 min, 25 °C

1.2 Catalysts: Silver hexafluoroantimonate , 2155854-54-7 (MCM-41-supported) ; 12 h, 25 °C

1.3 Reagents: Water

1.2 Catalysts: Silver hexafluoroantimonate , 2155854-54-7 (MCM-41-supported) ; 12 h, 25 °C

1.3 Reagents: Water

Referencia

- Heterogeneous gold(I)-catalysed annulation between 2-aminopyridines and propiolaldehydes leading to 3-acylimidazo[1,2-a]pyridines, Journal of Chemical Research, 2018, 42(7), 341-346

Métodos de producción 12

Condiciones de reacción

1.1 Solvents: Ethanol , Water ; 1 min; 20 min, 100 °C

1.2 Reagents: Triethylamine ; neutralized

1.2 Reagents: Triethylamine ; neutralized

Referencia

- Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines, Tetrahedron Letters, 2019, 60(45),

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Raw materials

- 5-methylpyridin-2-amine

- 6-Methylimidazo1,2-apyridine

- 2-Pyridinamine,5-methyl-N-2-propen-1-yl-

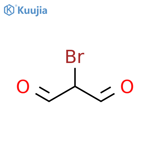

- 2-bromopropanedial

- 2-Propynal (>85%, stabilized with Hydroquinone)

- Dimethyl sulfoxide

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Preparation Products

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Literatura relevante

-

Sanjeev Kumar,Nidhi Sharma,Indresh K. Maurya,Ajay Verma,Sangit Kumar,K. K. Bhasin,Rohit K. Sharma New J. Chem. 2017 41 2919

-

Jaideep B. Bharate,Sheenu Abbat,Prasad V. Bharatam,Ram A. Vishwakarma,Sandip B. Bharate Org. Biomol. Chem. 2015 13 7790

933752-89-7 (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde) Productos relacionados

- 1806771-35-6(Ethyl 6-(difluoromethyl)-2-methoxypyridine-3-acetate)

- 2171339-61-8(3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidin-3-yl}propanoic acid)

- 1565665-89-5(1-4-nitro-5-(1H-1,2,4-triazol-1-yl)thiophen-2-ylethan-1-one)

- 765248-59-7(rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine)

- 1160254-41-0(2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride)

- 2137563-82-5(4-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)

- 2171612-10-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidocyclopent-1-ene-1-carboxylic acid)

- 749218-99-3(1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 3-methyl-1,6-diphenyl-)

- 1261498-13-8(3-amino-2-methoxybenzamide)

- 303226-98-4(N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitrobenzamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Pureza:99%

Cantidad:5g

Precio ($):166.0

atkchemica

(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe